molecular formula C24H26N2O4S B4663941 N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide

N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide

Cat. No. B4663941
M. Wt: 438.5 g/mol
InChI Key: GELVOXWQBICXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide, also known as BPTD, is a compound that has been synthesized and studied for its potential use in scientific research. BPTD is a thiophene-based compound that has shown promise in various applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has also been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide is its unique chemical structure, which allows for its use in various applications. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide also exhibits low toxicity and good solubility in aqueous solutions, making it suitable for use in biological assays. However, one limitation of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide is its relatively low potency compared to other compounds, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide, including further investigation of its mechanism of action and potential therapeutic applications. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide may also be modified to improve its potency and selectivity for specific targets, making it a more effective tool for scientific research. Additionally, N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide may be used in combination with other compounds to enhance its effects and improve its therapeutic potential.

Scientific Research Applications

N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for cancer treatment. N,N'-bis[2-(2-methylphenoxy)ethyl]-2,5-thiophenedicarboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-N,5-N-bis[2-(2-methylphenoxy)ethyl]thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-7-3-5-9-19(17)29-15-13-25-23(27)21-11-12-22(31-21)24(28)26-14-16-30-20-10-6-4-8-18(20)2/h3-12H,13-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELVOXWQBICXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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